3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride
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Overview
Description
3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride is a chemical compound with the molecular formula C18H23NO3·HCl It is a morpholine derivative, characterized by the presence of dimethyl and phenylmethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylphenol with 4-phenylmethoxybenzaldehyde in the presence of a base to form an intermediate, which is then reacted with morpholine under acidic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2-phenyl-2-morpholinol hydrochloride
- 2-(4-Methoxyphenyl)-3,3-dimethyl-2-morpholinol hydrochloride
- 4-(1,1-Dimethyl-2-phenylethyl)morpholine hydrochloride
Uniqueness
3,4-Dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride is unique due to the presence of both dimethyl and phenylmethoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
835612-25-4 |
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Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16;/h3-11,15,21H,12-14H2,1-2H3;1H |
InChI Key |
MIPSLWXYPYVZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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